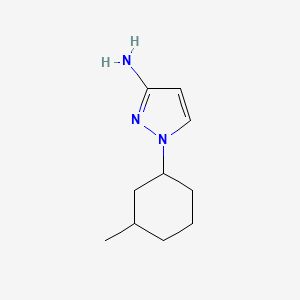

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(3-methylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |

InChI Key |

IAKMNXFUGAZGRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

- Condensation of Hydrazine with β-Diketones:

Hydrazine hydrate or substituted hydrazines react with β-diketones or β-ketoesters under reflux conditions in ethanol or other polar solvents to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyls, followed by cyclization and dehydration. - Alternative Cyclization Routes:

Other methods include the reaction of hydrazines with α,β-unsaturated carbonyl compounds or diazotization of aminopyrazoles followed by substitution.

Introduction of the 3-Methylcyclohexyl Group

- Alkylation of Pyrazole Nitrogen:

The pyrazole nitrogen can be alkylated using 3-methylcyclohexylmethyl halides (e.g., bromides or chlorides) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This step yields 1-(3-methylcyclohexylmethyl)-1H-pyrazol-3-amine derivatives. - Direct Use of 3-Methylcyclohexyl Hydrazines:

In some synthetic schemes, 3-methylcyclohexyl-substituted hydrazines are used as starting materials to build the pyrazole ring directly with the substituent in place.

Amination at the 3-Position

- Reduction of Nitro Precursors:

Nitro-substituted pyrazoles can be reduced to the corresponding amines using tin(II) chloride in acidic aqueous media or catalytic hydrogenation over palladium on carbon. - Substitution of Halogenated Pyrazoles:

Halogenated pyrazoles (e.g., 3-chloro or 3-bromo derivatives) can undergo nucleophilic substitution with ammonia or amines to introduce the amino group.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + β-diketone, EtOH, reflux | Formation of 1H-pyrazole core |

| 2 | N-Alkylation | 3-Methylcyclohexylmethyl bromide, K2CO3, DMF, 80°C | 1-(3-Methylcyclohexylmethyl)-1H-pyrazole intermediate |

| 3 | Amination (reduction) | SnCl2·2H2O, HCl, 30°C, 2 h | Conversion to this compound |

This sequence is adapted from general pyrazole synthetic methodologies reported in peer-reviewed literature and chemical suppliers' synthesis notes, ensuring reproducibility and scalability.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ^1H and ^13C NMR are employed to confirm the pyrazole ring formation, substitution pattern, and presence of the 3-methylcyclohexyl group. Characteristic chemical shifts for pyrazole protons and cyclohexyl methylene/methine protons are diagnostic. - Mass Spectrometry (MS):

Molecular ion peaks at m/z = 193.29 confirm molecular weight. Fragmentation patterns support structural assignments. - Infrared (IR) Spectroscopy:

NH2 stretching vibrations and pyrazole ring modes are identified. - Elemental Analysis:

Confirms molecular formula and purity.

Research Discoveries and Developments

- Studies on pyrazole derivatives structurally related to this compound have shown that mild solvent-free protocols and environmentally friendly reagents can be used for synthesis, enhancing yields and reducing waste.

- Analogous compounds have been synthesized using hydrazine condensation and subsequent functionalization with cyclohexyl derivatives, demonstrating the versatility of the pyrazole scaffold for pharmaceutical and agrochemical applications.

- The regioselective alkylation and amination steps have been optimized in recent literature to improve selectivity and reduce side reactions, employing bases such as potassium carbonate and reductive agents like tin(II) chloride under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Lipophilicity :

- The adamantyl derivative exhibits the highest lipophilicity due to its rigid, hydrophobic cage structure, enhancing membrane permeability in biological systems .

- The 3-methylcyclohexyl group provides intermediate lipophilicity, balancing solubility and steric effects for diverse applications .

Synthetic Accessibility: Adamantyl derivative: Synthesized via a catalyst-free, one-pot method using 1-adamantylhydrazine and acrylonitrile derivatives, optimized for high yield through continuous extraction . tert-Butyl derivative: Prepared by reacting tert-butylhydrazine with 2-chloroacrylonitrile in water, highlighting scalability and simplicity .

Biological Activity: The tert-butyl derivative serves as a precursor for antimicrobial thioureas and selenoureas (e.g., 3aa in ), demonstrating IC₅₀ values <10 µM against MRSA . Adamantyl derivatives are explored for antibacterial activity, leveraging their lipophilicity for enhanced bioavailability .

Electronic and Steric Effects of Substituents

- Aromatic vs. Aliphatic Substituents :

Biological Activity

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound characterized by a pyrazole ring substituted with a 3-methylcyclohexyl group and an amine functional group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible applications in drug design, especially as anti-inflammatory and anticancer agents.

- Molecular Formula : C_{11}H_{16}N_{4}

- Molecular Weight : 179.26 g/mol

- Structure : The compound features a five-membered pyrazole ring with two nitrogen atoms, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It may modulate enzyme activity and receptor interactions, influencing several cellular processes. Specific studies have indicated that compounds with similar structures can inhibit key kinases involved in cancer progression, such as Aurora-A kinase and VEGFR-2 kinase, which are crucial for tumor growth and angiogenesis .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the activity of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Potential inhibition of Aurora-A kinase |

| 4-Bromo derivative | NCI-H460 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

| Novel pyrazole derivatives | HT29, PC-3 | TBD | Antiproliferative activity |

Note: TBD indicates data that requires further investigation or is currently unavailable.

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, although specific data for this compound remains limited .

Case Studies

A recent study focused on the synthesis and evaluation of various pyrazole derivatives demonstrated significant anticancer efficacy for compounds structurally similar to this compound. For instance, compounds exhibiting IC50 values as low as 0.01 µM against the MCF7 cancer cell line were reported, indicating strong cytotoxic potential .

Another study explored the docking of pyrazole derivatives into the active site of VEGFR-2, revealing promising interactions that could lead to the development of effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted hydrazines with β-diketones or ketone equivalents. For example, a route analogous to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine involves reacting 3-methylcyclohexylhydrazine with 3-aminocrotononitrile under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) to improve yields (typically 60–75%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl CH₃ at δ ~1.2 ppm, pyrazole NH₂ at δ ~5.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 220.1812). Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against kinase targets (e.g., JAK2 or CDK2) using fluorescence polarization assays with ATP-competitive probes. For antimicrobial activity, use microbroth dilution (MIC determination against S. aureus or E. coli). Cellular cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target binding affinity?

- Methodological Answer :

- Substituent Variation : Replace the 3-methylcyclohexyl group with bicyclic (e.g., norbornyl) or fluorinated alkyl groups to modulate lipophilicity and steric effects.

- Bioisosteric Replacement : Substitute the pyrazole NH₂ with a methyloxadiazole to improve metabolic stability .

- Computational Guidance : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to prioritize derivatives with optimal hydrogen bonding and π-π stacking interactions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Purity Reassessment : Re-analyze compound batches via LC-MS to exclude impurities (e.g., residual solvents or byproducts) as confounding factors.

- Meta-Analysis : Compare data against structurally similar pyrazoles (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine) to identify trends in substituent effects .

Q. What strategies mitigate low regioselectivity during pyrazole ring formation?

- Methodological Answer :

- Electronic Control : Use electron-withdrawing groups (e.g., Cl or CF₃) on hydrazines to favor 1,3-dipolar cycloaddition at the desired position.

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) to block unwanted reaction pathways .

- Catalytic Optimization : Employ Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity, as demonstrated in analogous pyrazole syntheses .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- Metabolite Prediction : Use PISTACHIO or BKMS_METABOLIC databases to identify likely oxidation sites (e.g., cyclohexyl CH₃ → hydroxylation).

- Toxicity Profiling : Apply ADMET Predictor to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and Ames test mutagenicity .

- DFT Calculations : Compute HOMO/LUMO energies to assess susceptibility to electrophilic attack (e.g., glutathione adduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.